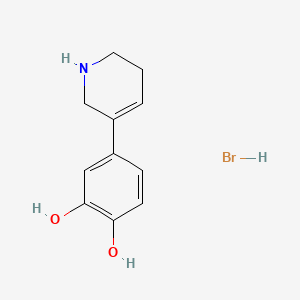
4,6-Dihydro-3,4-dimethyl-5-fluoro-8-hydroxy-6-oxo-3H-2-benzopyran-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dihydro-3,4-dimethyl-5-fluoro-8-hydroxy-6-oxo-3H-2-benzopyran-7-carboxylic acid is a complex organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a fluorine atom, hydroxyl group, and carboxylic acid group, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 4,6-Dihydro-3,4-dimethyl-5-fluoro-8-hydroxy-6-oxo-3H-2-benzopyran-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often employ catalysts and specific reaction conditions to optimize yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and vary depending on the desired application and scale of production .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
4,6-Dihydro-3,4-dimethyl-5-fluoro-8-hydroxy-6-oxo-3H-2-benzopyran-7-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds with biological molecules, influencing various biochemical pathways. The fluorine atom enhances its binding affinity and stability, making it a potent compound in medicinal chemistry .
Comparación Con Compuestos Similares
Similar compounds include other benzopyran derivatives such as coumarins and flavonoids. Compared to these, 4,6-Dihydro-3,4-dimethyl-5-fluoro-8-hydroxy-6-oxo-3H-2-benzopyran-7-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Other similar compounds include:
Coumarins: Known for their anticoagulant properties.
Flavonoids: Widely studied for their antioxidant activities.
This comprehensive overview highlights the significance of this compound in various scientific domains
Propiedades
Número CAS |
142689-05-2 |
|---|---|
Fórmula molecular |
C12H11FO5 |
Peso molecular |
254.21 g/mol |
Nombre IUPAC |
5-fluoro-6-hydroxy-3,4-dimethyl-8-oxo-3,4-dihydroisochromene-7-carboxylic acid |
InChI |
InChI=1S/C12H11FO5/c1-4-5(2)18-3-6-7(4)9(13)11(15)8(10(6)14)12(16)17/h3-5,15H,1-2H3,(H,16,17) |
Clave InChI |
HRDHBNWDQPSCEB-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(2-chlorophenyl)-N-(furan-2-ylsulfonyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12735319.png)












